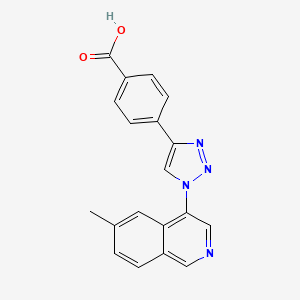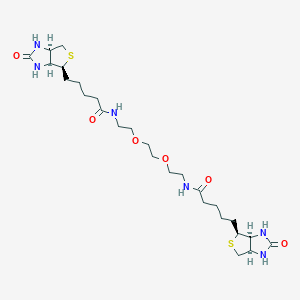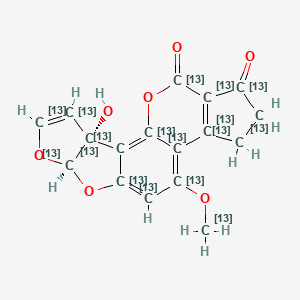
9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective chlorination and glycosylation reactions. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, purine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for nucleic acid binding.
Medicine
Medicinally, compounds like “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” may be explored for their antiviral, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of purine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit a key enzyme involved in DNA replication, thereby exerting antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-(β-D-Ribofuranosyl)-6-chloropurine: A nucleoside analog with potential antiviral activity.
9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine: Another benzoylated purine derivative with similar synthetic routes.
Uniqueness
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is unique due to its specific acetyl and benzoyl protecting groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Eigenschaften
Molekularformel |
C26H21ClN4O7 |
|---|---|
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3/t18-,20?,21+,24-/m1/s1 |
InChI-Schlüssel |
RIAHWQYBPHENMS-SHAXZFCKSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)









